N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a dimethylamino benzamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.
Attachment of the Benzamido Moiety: The benzamido group can be attached through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a suitable amine.
Dimethylation: The dimethylamino group can be introduced through a methylation reaction using dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide
- N-(tert-butyl)-4-((3-(methylamino)benzamido)methyl)piperidine-1-carboxamide
- N-(tert-butyl)-4-((3-(ethylamino)benzamido)methyl)piperidine-1-carboxamide
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which may impart distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(26)24-11-9-15(10-12-24)14-21-18(25)16-7-6-8-17(13-16)23(4)5/h6-8,13,15H,9-12,14H2,1-5H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIJKCAHKALSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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